molecular formula C15H19FN2O B3475560 3-[(diethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol

3-[(diethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol

Cat. No.: B3475560
M. Wt: 262.32 g/mol
InChI Key: GBSCVROOOWRRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Diethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol , also known by other names such as 2’-Anilino-6’-(diethylamino)-3’-methylfluoran , is a synthetic compound with the molecular formula C31H28N2O3 and a molecular weight of approximately 476.58 g/mol . It belongs to the class of fluorescent dyes and exhibits green fluorescence.


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a fluorine substitution at position 6 and a diethylamino group attached to position 3. The spirocyclic nature of the compound contributes to its unique properties .


Physical and Chemical Properties Analysis

  • Appearance : White to light gray to light yellow powder or crystals .
  • Melting Point : Approximately 195°C .
  • Maximum Absorption Wavelength : 448 nm in acetonitrile .

Safety and Hazards

  • Eye Irritation : The compound may cause eye irritation .
  • Handling Precautions : Wash skin thoroughly after handling. In case of eye irritation, rinse cautiously with water and seek medical advice .

Properties

IUPAC Name

3-(diethylaminomethyl)-6-fluoro-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-4-18(5-2)9-13-10(3)17-14-7-6-11(16)8-12(14)15(13)19/h6-8H,4-5,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSCVROOOWRRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-[(diethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol

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